Technical Whitepaper: 4-Ethylbenzene-1-carboximidamide Hydrochloride
Technical Whitepaper: 4-Ethylbenzene-1-carboximidamide Hydrochloride
Executive Summary
4-Ethylbenzene-1-carboximidamide hydrochloride (also known as 4-ethylbenzamidine hydrochloride ) is a synthetic small-molecule ligand belonging to the benzamidine class. It functions primarily as a reversible, competitive inhibitor of trypsin-like serine proteases.[1] By incorporating an ethyl group at the para position of the benzene ring, this compound introduces a specific hydrophobic vector to the classic benzamidine pharmacophore, altering its binding kinetics and selectivity profile compared to the parent compound.
This guide details the physicochemical properties, synthesis, mechanism of action, and experimental applications of 4-ethylbenzamidine hydrochloride, designed for researchers in medicinal chemistry, enzymology, and structural biology.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Core Identity
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IUPAC Name: 4-Ethylbenzene-1-carboximidamide hydrochloride
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Common Name: 4-Ethylbenzamidine hydrochloride
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CAS Number: 59855-69-5[2]
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Molecular Formula:
-
Molecular Weight: 184.67 g/mol (Total salt weight) / 148.21 g/mol (Free base)
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SMILES: CCC1=CC=C(C=C1)C(=[NH2+])N.[Cl-]
Physical Properties Table
| Property | Value | Context/Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 268–270 °C | Decomposition often occurs near MP. |
| Solubility (Water) | > 50 mg/mL | High solubility due to ionic amidinium-chloride pair. |
| Solubility (DMSO) | Soluble | Suitable for preparing high-concentration stock solutions (100 mM). |
| pKa (Amidine) | ~11.6 | Highly basic; protonated at physiological pH (7.4). |
| LogP (Free Base) | ~2.3 | More lipophilic than benzamidine (LogP ~1.1), enhancing hydrophobic pocket penetration. |
Synthesis & Manufacturing
The synthesis of 4-ethylbenzamidine hydrochloride typically follows the Pinner Synthesis pathway, converting a nitrile to an amidine via an imidate intermediate. This method ensures high regioselectivity and yield.
Synthetic Route[7]
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Activation: Acid-catalyzed addition of ethanol to 4-ethylbenzonitrile to form the ethyl imidate hydrochloride.
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Ammonolysis: Nucleophilic substitution of the ethoxy group by ammonia to generate the amidine.
Detailed Protocol
Step 1: Formation of Imidate Intermediate
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Reagents: 4-Ethylbenzonitrile (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas.
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Solvent: Anhydrous Diethyl Ether or Chloroform.
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Procedure: Dissolve nitrile in solvent at 0°C. Bubble dry HCl gas through the solution until saturation. Seal and stir at 4°C for 24–48 hours. The imidate ester hydrochloride precipitates as a white solid.
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Purification: Filter and wash with anhydrous ether to remove unreacted nitrile. Critical: Keep anhydrous to prevent hydrolysis to ester.
Step 2: Conversion to Amidine
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Reagents: Imidate intermediate, Ammonia (saturated solution in ethanol or gas).
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Procedure: Suspend the imidate salt in absolute ethanol. Treat with excess anhydrous ammonia (gas or 7N in MeOH) at room temperature for 12–24 hours.
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Workup: Evaporate solvent. Recrystallize the crude solid from Ethanol/Ether or Water/Acetone.
Synthesis Flowchart (DOT)
Caption: Two-step Pinner synthesis pathway converting nitrile to amidine salt.
Biological Applications & Mechanism
4-Ethylbenzamidine is a classical competitive inhibitor of serine proteases (Trypsin, Thrombin, Factor Xa).[1] Its utility stems from its structural mimicry of the amino acid Arginine .
Mechanism of Action
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Primary Interaction: The positively charged amidinium group (
) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket. -
Secondary Interaction (The Ethyl Effect): Unlike unsubstituted benzamidine, the 4-ethyl group extends into the hydrophobic distal region of the S1 pocket.
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Trypsin: The ethyl group may cause minor steric clashes or favorable van der Waals contacts depending on the isoform.
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Thrombin: The S1 pocket of thrombin is more hydrophobic; the ethyl group typically enhances binding affinity (
) compared to benzamidine by displacing ordered water molecules and engaging hydrophobic residues.
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Structure-Activity Relationship (SAR) Diagram
Caption: Pharmacophore mapping of 4-ethylbenzamidine within the protease active site.
Analytical Characterization
To validate the identity and purity of synthesized or purchased material, use the following standard protocols.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 60% B over 20 minutes.
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Detection: UV at 230 nm (Benzamidine
transition). -
Retention Time: Expect elution slightly later than benzamidine due to the ethyl group (increased lipophilicity).
NMR Interpretation ( H-NMR, 400 MHz, DMSO-d )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.20 - 9.40 | Broad Singlet | 4H | Amidinium protons ( |
| 7.80 | Doublet ( | 2H | Aromatic protons (Ortho to amidine) |
| 7.45 | Doublet ( | 2H | Aromatic protons (Meta to amidine) |
| 2.70 | Quartet | 2H | Ethyl |
| 1.22 | Triplet | 3H | Ethyl |
Handling & Safety
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. The hydrochloride salt is stable but hygroscopic.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling the powder to avoid inhalation.
References
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Markwardt, F., et al. (1968).[3] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. Link
- Stürzebecher, J., et al. (1976). Structure-activity relationships of inhibitors of trypsin-like enzymes. Acta Biologica et Medica Germanica.
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Sigma-Aldrich. (2024). 4-Ethoxybenzene-1-carboximidamide hydrochloride Product Sheet. (Used for physicochemical analogies). Link
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PubChem. (2024). Compound Summary: 4-ethylbenzamidine. National Library of Medicine. Link
